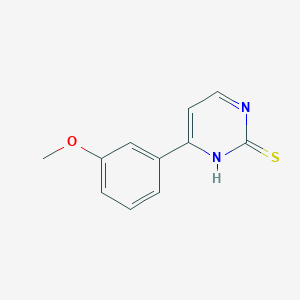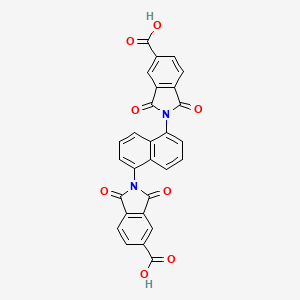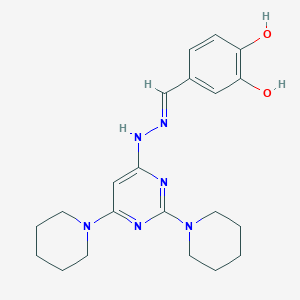
4-(3-methoxyphenyl)-2-pyrimidinethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methoxyphenyl)-2-pyrimidinethiol, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a pyrimidine ring and a thiol group. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders.
作用机制
4-(3-methoxyphenyl)-2-pyrimidinethiol is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopamine neurons via the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits mitochondrial complex I, which leads to a decrease in ATP production and an increase in ROS generation. This, in turn, leads to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
This compound has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark feature of Parkinson's disease. This compound-induced neurotoxicity is associated with oxidative stress, inflammation, and apoptosis. This compound has also been shown to cause mitochondrial dysfunction and impaired energy metabolism.
实验室实验的优点和局限性
4-(3-methoxyphenyl)-2-pyrimidinethiol is a valuable tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the effects of mitochondrial dysfunction on neuronal function. However, this compound has some limitations as a research tool. It is highly toxic and can cause irreversible damage to dopaminergic neurons. It also has limited solubility in water, which can make it difficult to use in some experimental settings.
未来方向
There are several future directions for research on 4-(3-methoxyphenyl)-2-pyrimidinethiol. One area of interest is the development of new drugs that can target mitochondrial complex I without causing neurotoxicity. Another area of interest is the use of this compound as a tool for studying the effects of mitochondrial dysfunction on other cell types, such as glial cells and immune cells. Finally, there is interest in using this compound as a tool for studying the mechanisms of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
合成方法
4-(3-methoxyphenyl)-2-pyrimidinethiol can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with thiourea and ammonium acetate in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetic acid to form the final product.
科学研究应用
4-(3-methoxyphenyl)-2-pyrimidinethiol has been widely used in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. This compound is a potent inhibitor of mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This, in turn, leads to oxidative stress and neuronal death, which are hallmark features of Parkinson's disease.
属性
IUPAC Name |
6-(3-methoxyphenyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-3-8(7-9)10-5-6-12-11(15)13-10/h2-7H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKUABBDLRVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)
![N,N-diethyl-1-{[6-fluoro-2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B6106552.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6106558.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![4-benzyl-1-[4-(1-piperidinylcarbonyl)benzyl]piperidine](/img/structure/B6106573.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B6106581.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)

![N-cyclohexyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6106589.png)

![6-oxo-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B6106606.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6106650.png)
![N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6106653.png)